molecular formula C13H17NO3 B1588429 Methyl 4-butyramido-3-methylbenzoate CAS No. 301533-59-5

Methyl 4-butyramido-3-methylbenzoate

Cat. No. B1588429
M. Wt: 235.28 g/mol
InChI Key: RZMQQYDXKPDLJH-UHFFFAOYSA-N
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Description

“Methyl 4-butyramido-3-methylbenzoate” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The IUPAC name for this compound is methyl 4-(butyrylamino)-3-methylbenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-butyramido-3-methylbenzoate” is 1S/C13H17NO3/c1-4-5-12(15)14-11-7-6-10(8-9(11)2)13(16)17-3/h6-8H,4-5H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

“Methyl 4-butyramido-3-methylbenzoate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Green Synthesis of Pyranopyrazoles : An imidazole-based ionic liquid, including compounds similar to Methyl 4-butyramido-3-methylbenzoate, was used for synthesizing pyranopyrazoles. This method is environmentally friendly, with the products showing significant antioxidant activity, superior to ascorbic acid and vitamin E in some cases (Aliabadi & Mahmoodi, 2016).

Catalytic Synthesis of Chemical Compounds

  • Synthesis of Tetrahydrobenzo[b]pyran Derivatives : A basic ionic liquid, including elements similar to Methyl 4-butyramido-3-methylbenzoate, facilitated the synthesis of various 4H-benzo[b]pyran derivatives. This method is quick, high-yielding, and solvent-free, representing a green chemical process (Ranu, Banerjee, & Roy, 2008).

Electrocatalysis and Electrochemistry

  • Electrochemistry of Ionic Liquids : Research on 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, a related ionic liquid, involved studying its electrochemistry and applications in electrocatalysis. This study provides insights into the electrochemical behavior of similar compounds (Xiao & Johnson, 2003).

Biomedical Applications

  • Biomedical Potential : A novel compound synthesized using methods involving ionic liquids similar to Methyl 4-butyramido-3-methylbenzoate showed promise in regulating inflammatory diseases. This highlights the biomedical applications of such compounds (Ryzhkova, Ryzhkov, & Elinson, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 4-(butanoylamino)-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-5-12(15)14-11-7-6-10(8-9(11)2)13(16)17-3/h6-8H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMQQYDXKPDLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431858
Record name Methyl 4-butyramido-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-butyramido-3-methylbenzoate

CAS RN

301533-59-5
Record name 3-Methyl-4-butyrylaminobenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301533-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-butyramido-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In J. Med. Chem. 1993, 4040 a synthesis of the antagonist is described which starts from methyl 4-amino-3-methylbenzoate (I) and reacts it with butyryl chloride to give methyl N-butyryl-4-amino-3-methylbenzoate (II) (see the following reaction scheme (1)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RN Rao, KG Prasad, CG Naidu, PK Maurya - Journal of pharmaceutical and …, 2011 - Elsevier
A simple and rapid reversed phase liquid chromatographic method for separation and determination of the related substances of telmisartan (TLM) was developed and validated. The …
Number of citations: 27 www.sciencedirect.com
AD Martin - 2015 - scholarscompass.vcu.edu
… The use of butyryl chloride (7) forms the amide (methyl 4-butyramido-3methylbenzoate, 42). Compound 42 is then nitrated ortho to the amide using nitric acid, to produce compound 12, …
Number of citations: 0 scholarscompass.vcu.edu

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